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Compound of Interest

Compound Name: 4-Benzyloxyindole

Cat. No.: B023222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-benzyloxyindole, a versatile intermediate in the synthesis of various biologically

active molecules. The following sections detail its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, along with the experimental protocols for data

acquisition.

Spectroscopic Data Summary
The empirical formula for 4-benzyloxyindole is C₁₅H₁₃NO, with a molecular weight of 223.27

g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

8.29 bs - 1H N-H

7.67 d 7.7 1H Ar-H

7.57-7.44 m - 4H Ar-H

7.37-7.26 m - 3H Ar-H

7.10 d 2.5 1H Ar-H

7.07-7.01 m - 1H Ar-H

7.01-6.85 m - 3H Ar-H

5.32 bs - 2H O-CH₂

¹³C NMR (100 MHz, CDCl₃)
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Infrared (IR) Spectroscopy
IR (KBr)
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Wavenumber (ν) cm⁻¹

3404

2958

1685

1617

1487

1466

1326

1150

1052

886

803

752

697

Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS-ESI)

Calculated m/z Found m/z

403.0441 ([M+H]⁺ for C₂₂H₁₆BrN₂O) 403.0431

Note: The HRMS data presented is for a derivative of 4-benzyloxyindole, as the direct HRMS

data for the parent compound was not available in the cited source. The value is provided as a

reference for the capabilities of the technique.

Experimental Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts for ¹H NMR are

reported in parts per million (ppm) relative to the solvent signal of CDCl₃ (δ = 7.26 ppm).

Chemical shifts for ¹³C NMR are reported in ppm relative to the solvent signal of CDCl₃ (δ =

77.00 ppm). All coupling constants (J) are reported in Hertz (Hz). Multiplicities are indicated as

s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and bs (broad singlet).

Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation: Approximately 1-2 mg of the solid 4-benzyloxyindole sample is finely

ground using an agate mortar and pestle.

Mixing: The ground sample is mixed with about 100-200 mg of dry potassium bromide (KBr)

powder. KBr is transparent in the IR region and serves as a matrix.

Pellet Formation: The mixture is placed into a pellet die and subjected to high pressure using

a hydraulic press to form a thin, transparent pellet.

Analysis: The KBr pellet is placed in the sample holder of the FTIR instrument for analysis.

High-Resolution Mass Spectrometry (HRMS)
HRMS spectra were recorded on an electrospray ionization quadrupole time-of-flight (ESI-Q-

TOF) mass spectrometer.

Electron Ionization Mass Spectrometry (EI-MS) - General
Protocol

Sample Introduction: A small amount of the solid 4-benzyloxyindole is introduced into the

mass spectrometer, typically via a direct insertion probe. The sample is then heated to

induce vaporization into the ion source.

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-

energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer.
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Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-benzyloxyindole.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Data of 4-Benzyloxyindole: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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